3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde
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Overview
Description
3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde is an aromatic compound with the molecular formula C8H5BrClFO. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldehyde ring, along with a methyl group. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde typically involves the halogenation of a suitable benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde ring is substituted with bromine, chlorine, and fluorine atoms under controlled conditions. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid.
Reduction: 3-Bromo-6-chloro-2-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde is used in scientific research for:
Chemical Synthesis: As a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigating the effects of halogenated benzaldehydes on biological systems.
Medicinal Chemistry: Developing potential pharmaceutical compounds with specific biological activities.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde involves its interaction with various molecular targets. The compound’s halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-fluoro-5-methylbenzoic acid
- 3-Bromo-6-chloro-2-fluoro-5-methylbenzyl alcohol
- 3-Bromo-6-chloro-2-fluoro-5-methylbenzene
Uniqueness
3-Bromo-6-chloro-2-fluoro-5-methylbenzaldehyde is unique due to its specific combination of halogen atoms and the presence of an aldehyde group. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
5-bromo-2-chloro-6-fluoro-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4-2-6(9)8(11)5(3-12)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKGFEFFSFYNQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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